molecular formula C7H10N2 B7890115 1,3-Diisocyano-2,2-dimethylpropane CAS No. 915153-89-8

1,3-Diisocyano-2,2-dimethylpropane

Cat. No.: B7890115
CAS No.: 915153-89-8
M. Wt: 122.17 g/mol
InChI Key: FDUMIEUUANHYAI-UHFFFAOYSA-N
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Description

1,3-Diisocyano-2,2-dimethylpropane is an organic compound with the molecular formula C₇H₁₀N₂ It is characterized by the presence of two isocyanide groups attached to a central propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisocyano-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which is then converted to the isocyanide by treatment with a suitable amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisocyano-2,2-dimethylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions, forming various derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and various electrophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted isocyanides, while addition reactions can produce complex nitrogen-containing compounds .

Scientific Research Applications

1,3-Diisocyano-2,2-dimethylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisocyano-2,2-dimethylpropane involves its ability to form stable complexes with various metal ions and organic molecules. The isocyanide groups act as ligands, coordinating with metal centers and facilitating the formation of new chemical bonds. This property is exploited in catalysis and the synthesis of coordination compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisocyano-2,2-dimethylpropane is unique due to its specific arrangement of isocyanide groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

1,3-diisocyano-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUMIEUUANHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+]#[C-])C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702583
Record name 1,3-Diisocyano-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915153-89-8
Record name 1,3-Diisocyano-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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